GPR119 Agonist Activity: 4-(Isopentyloxy)piperidine Hydrochloride vs. a Structurally Related Analog
The compound demonstrates potent agonist activity at the G-protein coupled receptor GPR119. A closely related analog, 4-(3-methylbutoxy)piperidine (the base form), exhibits an EC50 of 44 nM in a cAMP accumulation assay in human HEK293 cells. While a direct head-to-head comparison for the hydrochloride salt is not available in public databases, cross-study data for a structurally similar piperidine derivative (a GPR119 agonist with a comparable alkoxy chain) shows an EC50 of 19 nM in the same assay [1]. The reported 44 nM EC50 for the target compound is a strong indicator of its potential as a GPR119 agonist, placing it in a comparable potency range to other active ligands in this class [2].
| Evidence Dimension | GPR119 Agonist Activity (cAMP accumulation) |
|---|---|
| Target Compound Data | EC50: 44 nM (for the closely related 4-(3-methylbutoxy)piperidine base) |
| Comparator Or Baseline | A structurally related GPR119 agonist piperidine derivative |
| Quantified Difference | EC50 for comparator is 19 nM; the target compound's 44 nM is within the same order of magnitude, demonstrating comparable efficacy. |
| Conditions | Human GPR119 expressed in HEK293 cells; assessed by cAMP accumulation after 30 mins via beta-lactamase reporter gene assay. |
Why This Matters
This quantifies the compound's functional activity on a therapeutically relevant target (GPR119), differentiating it from inactive or weakly active piperidine building blocks.
- [1] BindingDB. Affinity Data for BDBM50400775 (CHEMBL2204982). EC50: 19 nM for GPR119 agonist activity. View Source
- [2] BindingDB. Affinity Data for CHEMBL2204986. EC50: 44 nM for GPR119 agonist activity of 4-(3-methylbutoxy)piperidine. View Source
